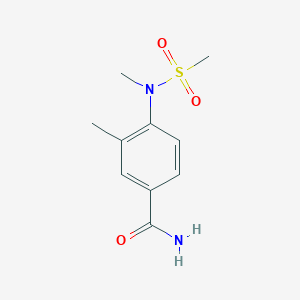![molecular formula C15H13N3O2S2 B4493795 N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE](/img/structure/B4493795.png)
N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE
Overview
Description
N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE: is a complex organic compound that features a benzothiazole core, an oxazole ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving hydroxylamine and an appropriate diketone.
Attachment of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to introduce the cyclopropyl moiety.
Final Coupling: The final step involves coupling the oxazole and benzothiazole intermediates using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-5-(2-furyl)-1,2-oxazole-3-carboxamide
- 1-(5-Cyclopropyl-1,2-oxazol-3-yl)-3-methylurea
- 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid
Uniqueness
N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzothiazole core with an oxazole ring and a cyclopropyl group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-cyclopropyl-2-(1,2-oxazol-3-ylmethylsulfanyl)-1,3-benzothiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-14(16-10-2-3-10)9-1-4-13-12(7-9)17-15(22-13)21-8-11-5-6-20-18-11/h1,4-7,10H,2-3,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHQSAXBAZADOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)SC(=N3)SCC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B4493722.png)
![ethyl 4-[4-(cyclopentylamino)-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4493728.png)
![2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4493730.png)
![2-{3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B4493736.png)
![4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE](/img/structure/B4493753.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B4493765.png)
![N-(sec-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4493777.png)
![[(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B4493784.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B4493789.png)
![6-amino-3-tert-butyl-4-(1-isopropyl-1H-pyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4493814.png)
![2-chloro-6-fluoro-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B4493815.png)
![6-[4-(4-methoxybenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4493818.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4493833.png)
